molecular formula C16H26N4O2 B11459713 1-(2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl)-3-isopropylurea

1-(2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl)-3-isopropylurea

Cat. No.: B11459713
M. Wt: 306.40 g/mol
InChI Key: PUAHCNXDYFIQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a substituted aniline with isocyanate under controlled conditions to form the urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA: shares similarities with other urea derivatives and compounds containing tert-butyl and methyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

1-tert-butyl-3-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]urea

InChI

InChI=1S/C16H26N4O2/c1-10(2)17-14(21)19-13-11(3)8-7-9-12(13)18-15(22)20-16(4,5)6/h7-10H,1-6H3,(H2,17,19,21)(H2,18,20,22)

InChI Key

PUAHCNXDYFIQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)(C)C)NC(=O)NC(C)C

Origin of Product

United States

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